Verbenalin

Catalog No.
S572736
CAS No.
548-37-8
M.F
C17H24O10
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Verbenalin

CAS Number

548-37-8

Product Name

Verbenalin

IUPAC Name

methyl 7-methyl-5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H24O10

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C17H24O10/c1-6-3-8(19)11-7(15(23)24-2)5-25-16(10(6)11)27-17-14(22)13(21)12(20)9(4-18)26-17/h5-6,9-14,16-18,20-22H,3-4H2,1-2H3

InChI Key

HLXRWTJXGMHOFN-UHFFFAOYSA-N

Solubility

211 mg/mL at 18 °C

Synonyms

cornin iridoid, verbenalin

Canonical SMILES

CC1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C[C@H]1CC(=O)[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Potential Neuroprotective Effects

Studies suggest that verbenalin may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease (AD). A study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) explored the effects of verbenalin on human amniotic epithelial cells (hAECs). The results indicated that verbenalin treatment could downregulate the expression of specific genes associated with AD pathology, suggesting its potential therapeutic role [].

Sleep-Promoting Properties

Research also suggests that verbenalin, along with other components like hastatoside, may contribute to the sleep-promoting effects of Verbena officinalis. A study published on ResearchGate found that both verbenalin and hastatoside increased non-rapid eye movement (NREM) sleep duration in rats, suggesting their potential role in promoting sleep [].

Other Investigated Applications

Verbenalin's potential applications are being explored in various areas, including:

  • Anticonvulsant and anxiolytic effects: Studies suggest verbenalin may exhibit anticonvulsant and anxiolytic (anti-anxiety) properties, potentially offering benefits for individuals with related conditions [].
  • Antioxidant and anti-inflammatory activities: Verbenalin's potential antioxidant and anti-inflammatory properties are also being investigated, suggesting its possible role in various health conditions [].

Safety Considerations

While research into verbenalin's potential benefits is ongoing, it's important to remember that it is still under investigation. A study published in the Journal of Acupuncture Research evaluated the acute toxicity of verbenalin in mice, determining an approximate lethal dose []. However, further research is needed to fully understand its safety profile in humans.

Note:

  • This information is for educational purposes only and should not be interpreted as medical advice.
  • Always consult with a healthcare professional before making any changes to your diet or lifestyle.

Verbenalin, also known as verbenaloside, is a natural compound primarily found in various plants, notably Cornus officinalis and Verbena officinalis. It belongs to the class of iridoid glycosides and is characterized by its unique chemical structure, which consists of a glucose moiety linked to an iridoid aglycone. This compound has garnered attention for its potential therapeutic properties and biological activities, making it a subject of interest in pharmacological research.

Research suggests Verbenalin might exert its effects through various mechanisms, including:

  • Antioxidant activity: Verbenalin's structure suggests potential free radical scavenging properties, which could contribute to its reported protective effects against cellular damage.
  • Uterine stimulation: Studies indicate Verbenalin might stimulate uterine contractions []. However, more research is needed to understand its implications.
  • Cardioprotection: Verbenalin might offer protection against heart muscle damage caused by reduced blood flow []. The exact mechanism behind this needs further investigation.
Typical of glycosides and iridoids. One notable reaction is its hydrolysis, which can occur under acidic or enzymatic conditions, leading to the release of the aglycone and glucose. Additionally, verbenalin can participate in condensation reactions with other compounds, such as tryptamine, forming complex structures that may exhibit enhanced biological activities .

Verbenalin exhibits a range of biological activities that highlight its potential as a therapeutic agent:

  • Antioxidant Activity: Studies have demonstrated that verbenalin possesses significant antioxidant properties, which help mitigate oxidative stress in cells .
  • Neuroprotective Effects: Research indicates that verbenalin can protect neuronal cells from damage, suggesting its potential use in treating neurodegenerative diseases .
  • Hepatoprotective Effects: Verbenalin has been shown to attenuate liver damage and mitochondrial dysfunction associated with conditions like alcoholic steatohepatitis by regulating ferroptosis pathways .

Verbenalin's diverse biological activities lend it several potential applications:

  • Pharmaceuticals: Due to its antioxidant and neuroprotective properties, verbenalin is being explored as a candidate for drug development aimed at treating oxidative stress-related diseases and neurodegenerative disorders.
  • Nutraceuticals: Its presence in herbal supplements highlights its role as a functional ingredient that may support health and wellness.
  • Cosmetics: Given its antioxidant properties, verbenalin could be incorporated into cosmetic formulations aimed at reducing skin aging and oxidative damage.

Research on verbenalin's interactions with other biological molecules has revealed several insights:

  • Immunomodulatory Effects: Verbenalin enhances natural killer cell activity, indicating its potential role in boosting immune responses .
  • Ferroptosis Regulation: Studies suggest that verbenalin modulates ferroptosis pathways through interactions with specific proteins like MDMX and PPARα, which are crucial in lipid metabolism and cell survival during oxidative stress .

Verbenalin shares structural and functional similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameClassKey FeaturesUnique Aspects of Verbenalin
AucubinIridoid GlycosideFound in various plants; exhibits anti-inflammatory effects.More potent antioxidant activity than aucubin.
HastatosideIridoid GlycosidePresent in similar plants; known for anti-inflammatory properties.Exhibits neuroprotective effects not seen in hastatoside.
VerbascosideIridoid GlycosideKnown for antioxidant activity; found in Verbena species.Unique ability to regulate ferroptosis pathways.

These comparisons underscore verbenalin's distinct biological activities and therapeutic potentials among related compounds.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

388.13694696 g/mol

Monoisotopic Mass

388.13694696 g/mol

Heavy Atom Count

27

UNII

71B68181Z6

Wikipedia

Verbenalin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

Dates

Modify: 2023-08-15

Explore Compound Types